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1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine
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Overview
Description
1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,7-dimethyloct-6-enyl group and a 2-fluorophenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:
Preparation of 3,7-Dimethyloct-6-enyl Bromide: The starting material, 3,7-dimethyloct-6-en-1-ol, is converted to 3,7-dimethyloct-6-enyl bromide using hydrobromic acid (HBr) in the presence of a suitable solvent like dichloromethane.
N-Alkylation of Piperazine: The 3,7-dimethyloct-6-enyl bromide is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3,7-dimethyloct-6-enyl)piperazine.
Introduction of 2-Fluorophenyl Group: Finally, the 1-(3,7-dimethyloct-6-enyl)piperazine is reacted with 2-fluorobenzyl chloride in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives:
1-(3,7-Dimethyloct-6-enyl)-4-phenylpiperazine: Lacks the fluorine atom, which may result in different pharmacological properties.
1-(3,7-Dimethyloct-6-enyl)-4-(4-fluorophenyl)piperazine: The fluorine atom is positioned differently, potentially altering its biological activity.
1-(3,7-Dimethyloct-6-enyl)-4-(2-chlorophenyl)piperazine: Substitution of fluorine with chlorine may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-10,18H,6,8,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEKIKXOSGPRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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